molecular formula C12H18N2 B8772046 (4-cyclohexylphenyl)hydrazine CAS No. 61624-13-3

(4-cyclohexylphenyl)hydrazine

Cat. No.: B8772046
CAS No.: 61624-13-3
M. Wt: 190.28 g/mol
InChI Key: JKADAJWVSAOAIT-UHFFFAOYSA-N
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Description

(4-cyclohexylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexylphenyl)hydrazine typically involves the reaction of cyclohexylbenzene with hydrazine. One common method includes the following steps:

    Nitration: Cyclohexylbenzene is nitrated to form 4-nitrocyclohexylbenzene.

    Reduction: The nitro group is reduced to an amine group, resulting in 4-aminocyclohexylbenzene.

    Hydrazination: The amine group is then reacted with hydrazine to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(4-cyclohexylphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzenes.

    Reduction: It can be reduced to form cyclohexylphenylamines.

    Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various electrophiles can be used in substitution reactions, including alkyl halides and acyl chlorides.

Major Products

    Oxidation: Azobenzenes

    Reduction: Cyclohexylphenylamines

    Substitution: Various substituted phenylhydrazines

Scientific Research Applications

(4-cyclohexylphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-cyclohexylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylhydrazine
  • 4-Methoxyphenylhydrazine
  • 4-Nitrophenylhydrazine

Comparison

(4-cyclohexylphenyl)hydrazine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other phenylhydrazines. This can influence its reactivity and the types of reactions it undergoes. For example, the cyclohexyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions.

Properties

CAS No.

61624-13-3

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(4-cyclohexylphenyl)hydrazine

InChI

InChI=1S/C12H18N2/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14H,1-5,13H2

InChI Key

JKADAJWVSAOAIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-cyclohexylphenylhydrazine hydrochloride (Intermediate A) (41.4 g) and 3 N sodium hydroxide (120 ml) was stirred for 10 min at 0-22° C. The mixture was extracted with ether. The solvent was removed under vacuum to give 27 g of the titled compound, m.p. 115-116° C.
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

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